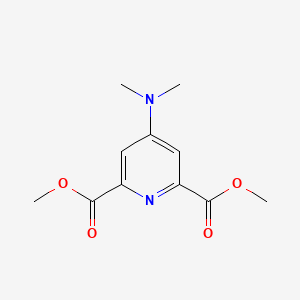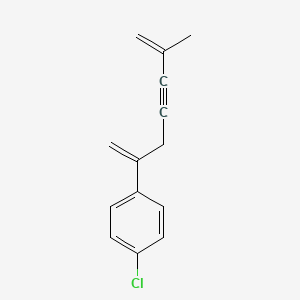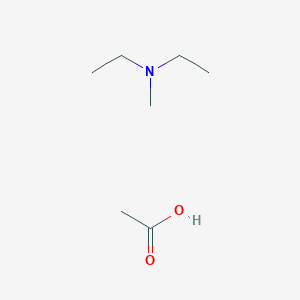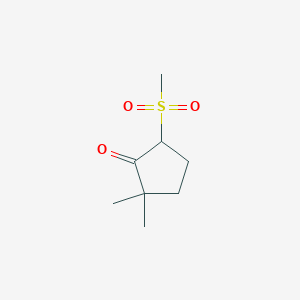
2,2-Dimethyl-5-(methylsulfonyl)cyclopentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-5-(methylsulfonyl)cyclopentanone is an organic compound with a unique structure that includes a cyclopentanone ring substituted with two methyl groups and a methylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-(methylsulfonyl)cyclopentanone can be achieved through several methods. One common approach involves the reaction of 2,2-Dimethylcyclopentanone with a sulfonylating agent such as methylsulfonyl chloride in the presence of a base like triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-5-(methylsulfonyl)cyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted cyclopentanones, depending on the reagents and conditions used.
Applications De Recherche Scientifique
2,2-Dimethyl-5-(methylsulfonyl)cyclopentanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial products.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-5-(methylsulfonyl)cyclopentanone involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethylcyclopentanone: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.
2,5-Dimethyl-2-cyclopentenone: Contains a different ring structure, leading to different chemical properties and reactivity.
2,5-Dimethylcyclopentanone: Similar structure but without the sulfonyl group, affecting its chemical behavior.
Uniqueness
2,2-Dimethyl-5-(methylsulfonyl)cyclopentanone is unique due to the presence of both the methyl and methylsulfonyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
90113-76-1 |
|---|---|
Formule moléculaire |
C8H14O3S |
Poids moléculaire |
190.26 g/mol |
Nom IUPAC |
2,2-dimethyl-5-methylsulfonylcyclopentan-1-one |
InChI |
InChI=1S/C8H14O3S/c1-8(2)5-4-6(7(8)9)12(3,10)11/h6H,4-5H2,1-3H3 |
Clé InChI |
FCGVSGJMPAIUKM-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(C1=O)S(=O)(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile](/img/structure/B14378256.png)

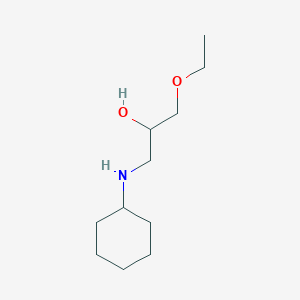
![8-{(E)-[(4-Bromophenyl)methylidene]amino}naphthalene-1-sulfonic acid](/img/structure/B14378270.png)

![Diphenyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14378276.png)
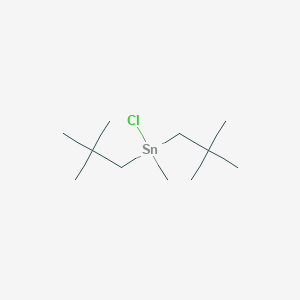
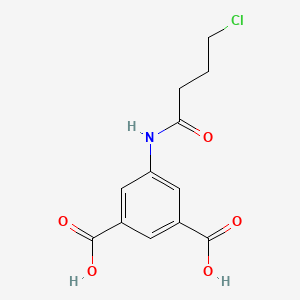
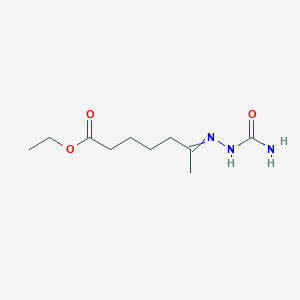
silane](/img/structure/B14378303.png)
